(1-Tosylpiperidin-2-yl)methanol

Description

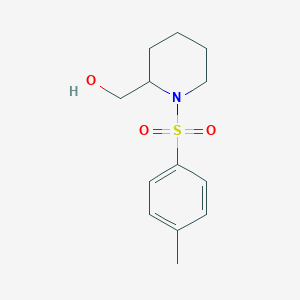

Structure

3D Structure

Properties

IUPAC Name |

[1-(4-methylphenyl)sulfonylpiperidin-2-yl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3S/c1-11-5-7-13(8-6-11)18(16,17)14-9-3-2-4-12(14)10-15/h5-8,12,15H,2-4,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYMSIVGSVMZGRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Spectroscopic Characterization of (1-Tosylpiperidin-2-yl)methanol and its Precursors

For Researchers, Scientists, and Drug Development Professionals

Spectroscopic Data of Precursor and Analogue

The following tables summarize the available spectroscopic data for key related compounds, providing a baseline for the characterization of (1-Tosylpiperidin-2-yl)methanol.

Table 1: Spectroscopic Data for ((2S)-piperidin-2-yl)methanol

| Property | Value |

| Molecular Formula | C6H13NO |

| Molecular Weight | 115.17 g/mol [1] |

| Monoisotopic Mass | 115.099714038 Da[1] |

| IUPAC Name | [(2S)-piperidin-2-yl]methanol[1] |

Table 2: Spectroscopic Data for [1-(Toluene-4-sulfonyl)-piperidin-4-yl]-methanol (Analogue)

| Parameter | Data |

| ¹H NMR (DMSO, 400 MHz) | δ 7.7 (m, 4H, Ar-H), 7.48 (m, 4H, Ar-H), 7.35 (m, 4H, Ar-H), 7.18 (t, 2H, Ar-H), 3.13 (d, 2H, -CH₂), 2.65 (t, 2H, -CH₂), 2.46 (m, 1H, -CH), 2.31 (s, 3H, -CH₃), 2.2 (s, 1H, -OH), 1.5 (d, 4H, -CH₂) |

| IR (KBr, cm⁻¹) | 3500, 2856, 1350, 1276 |

| Mass Spec. (ESI) m/z | 422.17 (M+H⁺) |

Experimental Protocols

A standard synthetic route to this compound involves the tosylation of piperidin-2-yl-methanol. The following is a generalized experimental protocol based on the synthesis of the 4-yl analogue.

Synthesis of this compound

Materials:

-

(S)-Piperidin-2-yl-methanol

-

p-Toluenesulfonyl chloride

-

Triethylamine (TEA) or Pyridine

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve (S)-Piperidin-2-yl-methanol (1 equivalent) in the chosen solvent (DCM or THF).

-

Addition of Base: Add triethylamine or pyridine (1.1-1.5 equivalents) to the solution.

-

Tosyl Chloride Addition: Cool the mixture in an ice bath (0 °C). Add p-toluenesulfonyl chloride (1.05-1.2 equivalents) portion-wise, ensuring the temperature remains low.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup:

-

Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer. Extract the aqueous layer with the organic solvent.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by silica gel column chromatography, using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure this compound.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: Synthetic and purification workflow for this compound.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR of (1-Tosylpiperidin-2-yl)methanol

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopy of (1-Tosylpiperidin-2-yl)methanol, a key analytical technique for the structural elucidation and purity assessment of this compound. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Spectroscopic Data

The ¹H and ¹³C NMR spectra of this compound provide detailed information about its molecular structure. The chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard, and the coupling constants (J) are given in Hertz (Hz).

¹H NMR Data

The proton NMR spectrum reveals the number of different types of protons and their neighboring environments.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 7.77 | d | 8.3 | 2H | Ar-H (ortho to SO₂) |

| 7.54 | d | 8.2 | 2H | Ar-H (meta to SO₂) |

| 7.43 – 7.29 | m | 5H | Phenyl-H | |

| 5.90 | s | 1H | OH | |

| 3.13 – 3.02 | m | 4H | CH₂-N, CH-N | |

| 2.47 | d | 5.9 | 1H | CH₂-OH |

| 1.57 | dd | 15.2, 7.5 | 4H | Piperidine-CH₂ |

| 0.88 | t | 7.4 | 6H | CH₃ |

Table 1: ¹H NMR spectral data for this compound in CDCl₃ at 400 MHz.[1]

¹³C NMR Data

The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 148.1 | Ar-C |

| 143.1 | Ar-C (ipso-SO₂) |

| 139.1 | Ar-C |

| 128.8 | Ar-CH |

| 128.2 | Ar-CH |

| 127.2 | Ar-CH |

| 126.9 | Ar-CH |

| 126.7 | Ar-CH |

| 75.7 | CH-OH |

| 50.2 | CH₂-N |

| 22.2 | Piperidine-CH₂ |

| 11.2 | CH₃ |

Table 2: ¹³C NMR spectral data for this compound in CDCl₃ at 101 MHz.[1]

Experimental Protocol

The following provides a typical experimental procedure for acquiring ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Dissolution: Approximately 5-10 mg of the purified this compound sample is dissolved in about 0.6-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Internal Standard: A small amount of tetramethylsilane (TMS) is added to the solution to serve as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Transfer: The resulting solution is filtered through a small plug of glass wool into a standard 5 mm NMR tube.

Instrumentation and Data Acquisition

-

Spectrometer: The NMR spectra are typically recorded on a Bruker Avance, or similar, spectrometer operating at a frequency of 400 MHz for ¹H NMR and 101 MHz for ¹³C NMR.[1][2]

-

¹H NMR Parameters:

-

Number of scans: 16-64

-

Relaxation delay: 1-2 seconds

-

Pulse width: ~30-45 degrees

-

-

¹³C NMR Parameters:

-

Number of scans: 1024-4096 (or more, depending on sample concentration)

-

Relaxation delay: 2-5 seconds

-

Pulse program: Typically a proton-decoupled experiment.

-

Data Processing and Interpretation

The acquired Free Induction Decay (FID) is processed using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and integration of the signals. The chemical shifts, multiplicities, and coupling constants are then determined to elucidate the molecular structure.

Visualizations

The following diagrams illustrate the structure of this compound and a general workflow for its NMR analysis.

Caption: Molecular structure of this compound.

Caption: General workflow for NMR analysis.

References

Mass spectrometry analysis of (1-Tosylpiperidin-2-yl)methanol

An In-Depth Technical Guide to the Mass Spectrometry Analysis of (1-Tosylpiperidin-2-yl)methanol

This guide provides a comprehensive overview of the mass spectrometric analysis of this compound, a compound of interest for researchers, scientists, and drug development professionals. Due to the limited availability of direct mass spectral data for this specific molecule in public literature, this document outlines a predictive approach based on established fragmentation principles for its constituent chemical moieties. The guide covers predicted fragmentation patterns, quantitative data, and detailed experimental protocols.

Predicted Mass Spectrometry Fragmentation

The fragmentation of this compound in mass spectrometry is anticipated to be driven by the distinct chemical features of the molecule: the p-toluenesulfonyl (tosyl) group, the piperidine ring, and the methanol substituent. Under ionization, the molecule is expected to undergo several characteristic cleavage reactions.

The p-toluenesulfonyl group is known to produce a stable fragment at m/z 155.[1] Another common fragmentation associated with the toluene structure is the formation of a tropylium ion at m/z 91. The piperidine ring, being a cyclic amine, typically undergoes alpha-cleavage adjacent to the nitrogen atom.[2] This can lead to the opening of the ring and subsequent fragmentation. The hydroxymethyl group (-CH₂OH) can be lost as a neutral fragment (mass 31) or can lose a molecule of water (H₂O, mass 18), particularly in certain ionization modes.

By combining these principles, a fragmentation pathway can be proposed, allowing for the prediction of the major fragment ions that would be observed in a mass spectrum.

Data Presentation: Predicted Fragment Ions

The following table summarizes the predicted major fragment ions for this compound, their calculated mass-to-charge ratios (m/z), and their proposed structures. The parent molecule has a monoisotopic mass of 269.1137 g/mol .

| m/z (Predicted) | Proposed Fragment Structure/Identity | Notes |

| 270.1215 | [M+H]⁺ | Protonated parent molecule. |

| 252.1109 | [M+H - H₂O]⁺ | Loss of water from the methanol group. |

| 238.1316 | [M+H - CH₂OH]⁺ | Alpha-cleavage resulting in the loss of the hydroxymethyl radical. |

| 172.0898 | [C₉H₁₄NO₂S]⁺ | Cleavage of the piperidine ring. |

| 155.0116 | [C₇H₇O₂S]⁺ | Characteristic p-toluenesulfonyl cation.[1] |

| 114.0919 | [C₆H₁₂NO]⁺ | Fragment containing the piperidinemethanol portion after loss of the tosyl group. |

| 91.0548 | [C₇H₇]⁺ | Tropylium ion derived from the toluene portion of the tosyl group. |

| 84.0813 | [C₅H₁₀N]⁺ | Piperidine ring fragment resulting from cleavage of substituents. |

Experimental Protocols

A standard and effective method for the analysis of this compound is Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (LC-ESI-MS).

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality mass spectra.[3][4][5]

-

Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a high-purity solvent such as methanol or acetonitrile.

-

Working Solution: Dilute the stock solution with the mobile phase solvent (e.g., a mixture of acetonitrile and water with 0.1% formic acid) to a final concentration range of 1-10 µg/mL. The addition of formic acid promotes protonation for analysis in positive ion mode.[4]

-

Filtration: Filter the final working solution through a 0.2 µm syringe filter to remove any particulate matter that could clog the LC system or the mass spectrometer's sample introduction capillary.[4]

Instrumentation and Parameters

The analysis can be performed using a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) instrument, which provides accurate mass measurements for formula determination.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode is recommended to promote the formation of the protonated molecule [M+H]⁺.

-

Mass Analyzer: Q-TOF or Orbitrap for high-resolution mass analysis.

-

Sample Infusion: The prepared sample can be introduced into the mass spectrometer via direct infusion or through an LC system for separation from any impurities.

-

Typical ESI Source Parameters:

-

Capillary Voltage: 3.5 - 4.5 kV

-

Nebulizer Gas (N₂): 1.5 - 2.5 bar

-

Drying Gas (N₂): 8 - 12 L/min

-

Drying Gas Temperature: 200 - 300 °C

-

-

Data Acquisition:

-

Full Scan (MS1): Acquire data in a mass range of m/z 50-500 to detect the parent ion and major fragments.

-

Tandem MS (MS/MS): Select the protonated parent ion ([M+H]⁺ at m/z 270.12) as the precursor ion for collision-induced dissociation (CID) to generate and detect product ions. This confirms the fragmentation pathways. Varying the collision energy (e.g., 10-40 eV) will help to observe a full range of fragment ions.

-

Visualizations

Experimental Workflow

The following diagram illustrates the general experimental workflow for the mass spectrometry analysis of this compound.

Caption: General workflow for sample analysis.

Predicted Fragmentation Pathway

This diagram visualizes the predicted fragmentation pattern of this compound, starting from the protonated parent molecule.

References

- 1. organomation.com [organomation.com]

- 2. arts-sciences.und.edu [arts-sciences.und.edu]

- 3. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 4. sharedresearchfacilities.wvu.edu [sharedresearchfacilities.wvu.edu]

- 5. Sample Preparation | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]

An In-depth Technical Guide to the Physical and Chemical Properties of (1-Tosylpiperidin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of (1-Tosylpiperidin-2-yl)methanol, a valuable building block in medicinal chemistry and organic synthesis. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide combines information on its parent compound, (piperidin-2-yl)methanol, with established principles of tosylation chemistry and data from closely related analogs.

Chemical Identity and Physical Properties

This compound is the N-tosylated derivative of (piperidin-2-yl)methanol. The tosyl group (p-toluenesulfonyl) is a common protecting group for amines and also functions as an activating group, making the adjacent chiral center susceptible to nucleophilic substitution.

Table 1: Physical and Chemical Properties of this compound and Related Compounds

| Property | This compound (Predicted/Inferred) | (Piperidin-2-yl)methanol[1][2] | 1-Tosylpiperidin-4-one[3] |

| Molecular Formula | C₁₃H₁₉NO₃S | C₆H₁₃NO | C₁₂H₁₅NO₃S |

| Molecular Weight | 269.36 g/mol | 115.17 g/mol [1] | 253.32 g/mol [3] |

| Appearance | Likely a white to off-white solid | Solid[2] | Solid |

| Melting Point | Not available | 68-70 °C[2] | Not available |

| Boiling Point | Not available | Not available | Not available |

| Solubility | Expected to be soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate. | Not available | >38 µg/mL in aqueous solution at pH 7.4[3] |

| CAS Number | 138643-98-6 | 3433-37-2 (racemic)[2], 41373-39-1 ((S)-enantiomer)[1] | 33439-27-9[3] |

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the tosylation of the secondary amine of (piperidin-2-yl)methanol.

General Tosylation Protocol

A general procedure for the tosylation of an alcohol, which can be adapted for the N-tosylation of an amino alcohol, is as follows:

-

Dissolution: Dissolve the starting alcohol (e.g., (piperidin-2-yl)methanol) in a suitable aprotic solvent such as dichloromethane.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Base and Catalyst: Sequentially add a base, such as triethylamine or pyridine, and a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Addition of Tosyl Chloride: Slowly add a solution of p-toluenesulfonyl chloride (TsCl) in the same solvent.

-

Reaction: Allow the reaction to stir at 0 °C for a period, and then warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up: Quench the reaction with water. Separate the organic layer, wash with aqueous solutions (e.g., dilute HCl, saturated NaHCO₃, and brine), dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel.

Figure 1. General workflow for the synthesis of this compound.

Spectral Data (Inferred)

Table 2: Predicted Spectral Data for this compound

| Technique | Expected Features |

| ¹H NMR | - Aromatic protons of the tosyl group (two doublets, ~7.3-7.8 ppm).- Methyl protons of the tosyl group (singlet, ~2.4 ppm).- Protons on the piperidine ring and the hydroxymethyl group (multiplets, ~1.2-4.0 ppm). |

| ¹³C NMR | - Aromatic carbons of the tosyl group (~127-144 ppm).- Methyl carbon of the tosyl group (~21.5 ppm).- Carbons of the piperidine ring and the hydroxymethyl group (~20-70 ppm). |

| IR Spectroscopy | - O-H stretch from the alcohol (~3400 cm⁻¹).- C-H stretches (aliphatic and aromatic, ~2850-3100 cm⁻¹).- S=O stretches from the sulfonyl group (~1350 and 1160 cm⁻¹).- Aromatic C=C stretches (~1600 cm⁻¹). |

| Mass Spectrometry | - Molecular ion peak (M⁺) corresponding to the molecular weight (269.36).- Characteristic fragmentation patterns, including loss of the tosyl group or parts of the piperidine ring. |

Chemical Reactivity and Applications in Drug Development

The chemical reactivity of this compound is dictated by the interplay of the tosylated amine, the primary alcohol, and the chiral center at the 2-position of the piperidine ring.

-

Alcohol Reactivity: The primary alcohol can undergo oxidation to the corresponding aldehyde or carboxylic acid, or it can be converted into a better leaving group (e.g., mesylate or another tosylate) for subsequent nucleophilic substitution.

-

N-Tosyl Group: The tosyl group is a robust protecting group for the piperidine nitrogen. It is generally stable to a wide range of reaction conditions but can be removed under specific reducing or strongly acidic conditions.

-

Chiral Scaffold: The chiral center at the C2 position makes this compound a valuable building block for the asymmetric synthesis of more complex molecules. The tosyl group can activate this position for stereospecific nucleophilic displacement reactions.

Potential Applications in Medicinal Chemistry

Piperidine scaffolds are prevalent in a vast number of pharmaceuticals due to their favorable pharmacokinetic properties. The introduction of a tosyl group and a hydroxymethyl moiety provides synthetic handles for further elaboration, making this compound a potentially useful intermediate in drug discovery programs. For instance, similar N-protected piperidine derivatives are used in the synthesis of various biologically active compounds, including enzyme inhibitors and receptor modulators.

Figure 2. Logical relationships of structural features and applications.

Safety Information

While specific toxicity data for this compound is not available, the parent compound, (piperidin-2-yl)methanol, is classified as causing severe skin burns and eye damage.[1] It is recommended to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.

Conclusion

This compound is a chiral, bifunctional molecule with significant potential as a building block in organic synthesis and medicinal chemistry. Although detailed experimental data for this specific compound is sparse in the literature, its properties and reactivity can be reasonably inferred from related structures and general chemical principles. This guide provides a foundational understanding for researchers and drug development professionals interested in utilizing this versatile compound in their work. Further experimental investigation is warranted to fully characterize its physical, chemical, and biological properties.

References

Crystal Structure of (1-Tosylpiperidin-4-yl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of (1-Tosylpiperidin-4-yl)methanol, a close structural analog of (1-Tosylpiperidin-2-yl)methanol. Due to the limited availability of crystallographic data for the 2-yl isomer, this document focuses on the detailed structural analysis of the 4-yl isomer, offering valuable insights into the molecular conformation, intermolecular interactions, and physicochemical properties that are likely to be shared across these closely related compounds.

Molecular Structure and Conformation

The crystal structure of [1-(Toluene-4-sulfonyl)-piperidin-4-yl]-methanol reveals a molecule where the piperidine ring adopts a stable chair conformation.[1] The geometry around the sulfur atom in the tosyl group is consistent with a classic tetrahedral arrangement.[1] This conformation is a critical determinant of the molecule's overall shape and its potential interactions with biological targets.

Crystallographic Data

The compound crystallizes in the monoclinic system with the space group P21/c.[1] The detailed crystallographic data and structure refinement parameters are summarized in the table below, providing a quantitative basis for understanding the crystal packing and molecular dimensions.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 10.2490(13) |

| b (Å) | 11.4710(9) |

| c (Å) | 20.997(3) |

| β (°) | 116.344(3) |

| Volume (ų) | 2212.2(5) |

| Z | 4 |

| R indices (all data) | R1 = 0.0574, wR2 = 0.1504 |

| Largest diff. peak and hole (eÅ⁻³) | 0.158 and -0.234 |

| Table 1: Crystal data and structure refinement for [1-(Toluene-4-sulfonyl)-piperidin-4-yl]-methanol.[1] |

Intermolecular Interactions

The crystal structure is stabilized by a network of intermolecular and intramolecular hydrogen bonds.[1] Specifically, O–H···O and C–H···O interactions are observed, playing a crucial role in the packing of the molecules in the crystal lattice.[1] These hydrogen bonds are indicated by dashed lines in the packing diagram of the molecules when viewed down the a-axis.[1]

Experimental Protocols

Synthesis of [1-(Toluene-4-sulfonyl)-piperidin-4-yl]-methanol

The synthesis of the title compound is achieved through the condensation of diphenyl(piperidin-4-yl)methanol with p-toluenesulfonyl chloride.[1] The reaction is carried out in methylene dichloromethane (MDC) as the solvent, with triethylamine (TEA) serving as a base.[1] The mixture is stirred at room temperature for 4 hours.[1]

Synthesis Workflow

Caption: A flowchart illustrating the synthetic route for [1-(Toluene-4-sulfonyl)-piperidin-4-yl]-methanol.

Crystallization

The crude product obtained from the synthesis is purified by column chromatography using a mixture of chloroform and ethyl acetate (8:2) as the eluent.[1] The resulting pale brown crystalline solid is then dissolved in ethyl acetate. Pure light brown crystals suitable for X-ray diffraction are obtained after four days through the slow evaporation of the solvent.[1]

X-ray Crystallography

A single crystal with dimensions of 0.27 × 0.25 × 0.25 mm was selected for X-ray diffraction analysis.[1] Data collection was performed on a DIPLabo Image Plate system equipped with a normal focus, 3 kW sealed X-ray source (graphite monochromated MoKα radiation).[1]

Spectroscopic Data

The synthesized compound was characterized by various spectroscopic techniques. The ¹H NMR spectrum (in DMSO, 400 MHz) showed characteristic peaks for the aromatic and piperidine protons.[1] The IR spectrum (KBr) displayed significant absorption bands at 3500, 2856, 1350, and 1276 cm⁻¹.[1] Mass spectrometry (ESI) confirmed the molecular weight with a peak at m/z 422.17 (M+H)⁺.[1]

Conclusion

The detailed crystallographic and spectroscopic analysis of [1-(Toluene-4-sulfonyl)-piperidin-4-yl]-methanol provides a robust foundation for understanding the structural and electronic properties of this class of compounds. The chair conformation of the piperidine ring and the presence of specific intermolecular hydrogen bonds are key structural features. This in-depth information serves as a valuable resource for researchers and scientists engaged in the design and development of new therapeutic agents based on the tosyl-piperidine scaffold. While the data presented here is for the 4-yl isomer, it offers significant predictive power for the conformational and interactional behavior of the closely related this compound.

References

Chiral Properties of (1-Tosylpiperidin-2-yl)methanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chiral properties of (1-Tosylpiperidin-2-yl)methanol, a key chiral building block in asymmetric synthesis. This document details the synthesis of both its racemic and enantiomerically enriched forms, methods for chiral resolution, and its applications in the stereoselective preparation of complex molecules.

Introduction

This compound is a chiral compound of significant interest in organic synthesis. The presence of a stereocenter at the C2 position of the piperidine ring, coupled with the synthetic versatility of the hydroxyl and tosyl groups, makes it a valuable precursor for the synthesis of a wide range of enantiomerically pure compounds, including pharmaceuticals and natural products. This guide consolidates available data on its synthesis, chiral separation, and key physical properties.

Synthesis of Racemic (±)-(1-Tosylpiperidin-2-yl)methanol

The racemic form of this compound is typically prepared through the tosylation of commercially available 2-piperidinemethanol.

Experimental Protocol: Tosylation of 2-Piperidinemethanol

Materials:

-

2-Piperidinemethanol

-

Tosyl chloride (p-toluenesulfonyl chloride)

-

Pyridine

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM)

-

Hydrochloric acid (1M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve 2-piperidinemethanol in dichloromethane in a round-bottom flask.

-

Add pyridine and a catalytic amount of 4-dimethylaminopyridine (DMAP) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of tosyl chloride in dichloromethane to the cooled mixture.

-

Allow the reaction to stir at 0 °C for a specified time and then warm to room temperature, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding 1M hydrochloric acid.

-

Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield racemic (±)-(1-Tosylpiperidin-2-yl)methanol as a thick, colorless oil.[1]

Diagram of the Synthesis of Racemic (±)-(1-Tosylpiperidin-2-yl)methanol:

Caption: Synthesis of Racemic Compound.

Chiral Resolution of this compound Precursor

The enantiomers of this compound are typically obtained by first resolving the precursor, 2-piperidineethanol (also known as 2-(hydroxymethyl)piperidine), followed by tosylation of the separated enantiomers. A common method for the resolution of 2-piperidineethanol involves fractional crystallization of its diastereomeric salts with a chiral resolving agent, such as d-10-camphorsulfonic acid.

Experimental Protocol: Resolution of (±)-2-Piperidineethanol

Materials:

-

(±)-2-Piperidineethanol

-

d-10-camphorsulfonic acid

-

Ethanol

-

Diethyl ether

-

Sodium hydroxide solution

Procedure:

-

Dissolve racemic 2-piperidineethanol in ethanol.

-

In a separate flask, dissolve an equimolar amount of d-10-camphorsulfonic acid in ethanol.

-

Combine the two solutions and heat the mixture to obtain a clear solution.

-

Allow the solution to cool slowly to room temperature, which may induce crystallization of one of the diastereomeric salts. Further cooling in a refrigerator may be necessary.

-

Collect the precipitated crystals by filtration. These crystals will be enriched in one of the diastereomers (e.g., the (S)-2-piperidineethanol salt).

-

The enantiomeric excess (ee) of the obtained salt can be improved by recrystallization from a suitable solvent system, such as ethanol-diethyl ether.

-

To recover the free enantiomerically enriched amine, treat the diastereomeric salt with a base, such as sodium hydroxide solution, and extract with an organic solvent.

-

The other enantiomer can be recovered from the mother liquor by a similar process.

This resolution method often requires multiple recrystallizations to achieve high enantiomeric purity.[2][3][4]

Diagram of the Chiral Resolution Workflow:

Caption: Chiral Resolution Workflow.

Chiral Properties and Data

| Property | (R)-(1-Tosylpiperidin-2-yl)methanol | (S)-(1-Tosylpiperidin-2-yl)methanol |

| Specific Rotation ([(\alpha)]D) | Data not available | Data not available |

| Enantiomeric Excess (ee) | >95% (achievable post-resolution) | >95% (achievable post-resolution) |

Applications in Asymmetric Synthesis

Enantiomerically pure this compound serves as a valuable chiral building block. The tosyl group acts as an excellent protecting group for the piperidine nitrogen and can also function as a leaving group in certain reactions. The primary alcohol can be oxidized to the corresponding aldehyde or converted to other functional groups, enabling its use in the synthesis of various chiral piperidine-containing targets.

Diagram of Application in Asymmetric Synthesis:

Caption: Synthetic Utility.

Conclusion

This compound is a synthetically accessible and valuable chiral intermediate. While the racemic form is readily prepared, obtaining the enantiomerically pure forms relies on the resolution of its precursor, 2-piperidineethanol. Although specific optical rotation data for the title compound is not widely reported, its chiral purity can be effectively analyzed, and its utility in asymmetric synthesis is well-established. This guide provides researchers and drug development professionals with the foundational knowledge required to synthesize and utilize this important chiral building block in their synthetic endeavors.

References

- 1. Asymmetric piperidine synthesis - Nottingham ePrints [eprints.nottingham.ac.uk]

- 2. Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

An In-depth Technical Guide on the Safety and Handling of (1-Tosylpiperidin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) for (1-Tosylpiperidin-2-yl)methanol was identified. The following guide is a comprehensive overview based on the safety profiles of structurally related compounds, including methanol, piperidine derivatives, and tosylated compounds. This information should be used as a precautionary guide, and a substance-specific risk assessment should always be conducted before handling.

Hazard Identification and Classification

Based on analogous compounds, this compound is anticipated to present several health and physical hazards. The GHS classification for related substances suggests the following potential hazards.

Table 1: GHS Hazard Classification for Structurally Related Compounds

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3 or 4 | H301: Toxic if swallowed or H302: Harmful if swallowed[1][2] |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin[3] |

| Acute Toxicity, Inhalation | Category 3 or 4 | H331: Toxic if inhaled or H332: Harmful if inhaled[2][3] |

| Skin Corrosion/Irritation | Category 1B or 2 | H314: Causes severe skin burns and eye damage or H315: Causes skin irritation[1][2] |

| Serious Eye Damage/Eye Irritation | Category 1 or 2A | H318: Causes serious eye damage or H319: Causes serious eye irritation[2] |

| Specific Target Organ Toxicity (Single Exposure) | Category 1 or 3 | H370: Causes damage to organs or H335: May cause respiratory irritation[2][3] |

| Flammability | Category 2 | H225: Highly flammable liquid and vapor[3][4] |

GHS Pictograms for Related Compounds:

Physical and Chemical Properties

Table 2: Physical and Chemical Properties of Related Compounds

| Property | Value for 4-Piperidinemethanol | Value for ((2S)-piperidin-2-yl)methanol | Value for Methanol |

| Molecular Formula | C6H13NO[5] | C6H13NO[1] | CH4O |

| Molecular Weight | 115.17 g/mol [5] | 115.17 g/mol [1] | 32.04 g/mol [3] |

| Melting Point | 55-59 °C[5] | Not available | -98 °C |

| Boiling Point | 118-120 °C at 10 mm Hg[5] | Not available | 64.7 °C |

| Flash Point | >230 °F (>110 °C)[5] | Not available | 11 °C |

| Solubility | Soluble in water[5] | Not available | Miscible with water |

Toxicological Information

The toxicity of this compound has not been fully investigated. However, due to the presence of the methanol group, there is a significant risk of toxicity. Methanol is toxic if swallowed, inhaled, or in contact with skin and can cause damage to organs, particularly the eyes and central nervous system.[6] Ingestion of even small amounts of methanol can lead to blindness and death.[7][8] The piperidine moiety can cause skin and eye burns.[1]

Table 3: Toxicological Data for Methanol

| Route of Exposure | Species | Value | Reference |

| LDLO Oral | Human | 143 mg/kg | [4] |

| LD50 Oral | Rat | 5,628 mg/kg | [9] |

| LC50 Inhalation | Rat | 64,000 ppm (4 hours) | Not found in search results |

| LD50 Dermal | Rabbit | 15,800 mg/kg | Not found in search results |

Experimental Protocols

Detailed experimental protocols for the synthesis of related compounds can inform safe handling procedures. The following is a generalized protocol for the reduction of a piperidine carboxylate to a piperidinemethanol, a key structural component.

Synthesis of 4-Hydroxymethylpiperidine from Ethyl 4-Piperidinecarboxylate[5]

-

Suspend lithium aluminum hydride (LiAlH4) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere.

-

Slowly add a solution of ethyl 4-piperidinecarboxylate dissolved in anhydrous THF to the LiAlH4 suspension.

-

Allow the reaction mixture to stir at room temperature overnight.

-

After the reaction is complete, cool the mixture in an ice bath.

-

Carefully and slowly add a mixture of water and THF to quench the excess LiAlH4.

-

Filter the resulting mixture and concentrate the filtrate to obtain the product.

Note: This reaction is highly exothermic and produces flammable hydrogen gas. It must be performed by trained personnel in a chemical fume hood with appropriate personal protective equipment.

Safety and Handling

5.1. Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial when handling this compound.

Caption: Recommended Personal Protective Equipment for handling this compound.

5.2. First-Aid Measures

Immediate and appropriate first-aid is critical in case of exposure.

Table 4: First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[10] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[10] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[10] |

| Ingestion | DO NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10] |

5.3. Accidental Release Measures

In the event of a spill, follow these procedures to minimize exposure and environmental contamination.

Caption: Workflow for responding to an accidental release of this compound.

5.4. Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and incompatible substances such as strong oxidizing agents.[10][11]

-

Disposal: Dispose of contents and container in accordance with all local, regional, national, and international regulations. Do not allow to enter drains or waterways.[10]

Fire-Fighting Measures

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]

-

Specific Hazards: The compound is expected to be flammable. Vapors may form explosive mixtures with air.[4] Thermal decomposition can produce toxic gases such as carbon monoxide, carbon dioxide, nitrogen oxides, and sulfur oxides.[11]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[4]

Logical Relationship for Safe Handling

The following diagram illustrates the logical flow for ensuring safety when working with this compound.

Caption: Logical workflow for the safe handling of this compound.

References

- 1. ((2S)-piperidin-2-yl)methanol | C6H13NO | CID 6950194 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. angenechemical.com [angenechemical.com]

- 3. methanex.com [methanex.com]

- 4. opcw.org [opcw.org]

- 5. 4-Piperidinemethanol | 6457-49-4 [chemicalbook.com]

- 6. gov.uk [gov.uk]

- 7. savogran.com [savogran.com]

- 8. Methanol Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Methyl alcohol - IDLH | NIOSH | CDC [cdc.gov]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. fishersci.com [fishersci.com]

The Versatile Chiral Building Block: A Technical Guide to the Applications of (1-Tosylpiperidin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

(1-Tosylpiperidin-2-yl)methanol has emerged as a valuable and versatile chiral building block in modern organic synthesis. Its rigid piperidine scaffold, coupled with the stereodefined hydroxymethyl group at the C2 position and the robust tosyl protecting group on the nitrogen, makes it an attractive starting material for the asymmetric synthesis of a wide array of complex molecules, particularly in the realm of drug discovery and natural product synthesis. This technical guide provides an in-depth review of its applications, supported by experimental details and quantitative data.

Core Applications in Asymmetric Synthesis

The primary utility of this compound lies in its role as a chiral precursor for the synthesis of substituted piperidines, a structural motif frequently found in biologically active compounds and pharmaceuticals.[1][2] The tosyl group serves as an effective protecting group for the piperidine nitrogen, allowing for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the secondary amine. Furthermore, the chiral center at C2 provides a stereochemical anchor for the construction of subsequent stereocenters.

Key applications include:

-

Synthesis of Chiral Alkaloids: The piperidine skeleton is a core component of numerous alkaloids with significant physiological effects.[3][4] this compound can be elaborated into more complex structures, serving as a foundational element in the total synthesis of these natural products. The defined stereochemistry of the starting material is crucial for achieving the desired stereoisomer of the final target.

-

Preparation of Pharmaceutical Intermediates: Many modern drugs contain chiral piperidine moieties.[5][6] This chiral building block provides a reliable route to enantiomerically pure intermediates, streamlining the synthesis of complex active pharmaceutical ingredients (APIs). The ability to introduce functionality at various positions of the piperidine ring, starting from this compound, is a significant advantage in medicinal chemistry.[7]

-

Development of Novel Enzyme Inhibitors: The structural features of piperidine derivatives make them suitable scaffolds for the design of enzyme inhibitors. By modifying the hydroxymethyl group and substituting the piperidine ring, researchers can synthesize libraries of compounds for screening against various enzymatic targets. For instance, derivatives of tosylated piperidines have been investigated as potential antibacterial agents and enzyme inhibitors.[8][9]

Synthetic Transformations and Methodologies

The chemical versatility of this compound allows for a range of synthetic transformations. The hydroxyl group can be oxidized to an aldehyde or carboxylic acid, providing a handle for chain extension and the introduction of new functional groups. The tosyl group, while stable to many reaction conditions, can be removed under specific reducing conditions to liberate the free secondary amine, which can then be further functionalized.

General Experimental Protocol: N-Tosylation of 2-Piperidinemethanol

The synthesis of the title compound is a critical first step. A general procedure for the N-tosylation of 2-piperidinemethanol is as follows:

Materials:

-

(S)- or (R)-2-Piperidinemethanol

-

p-Toluenesulfonyl chloride (TsCl)

-

Triethylamine (TEA) or other suitable base

-

Dichloromethane (DCM) or other appropriate aprotic solvent

-

4-Dimethylaminopyridine (DMAP) (catalytic amount)

Procedure:

-

Dissolve 2-piperidinemethanol in the chosen solvent and cool the solution to 0 °C in an ice bath.

-

Add the base (e.g., triethylamine, typically 1.5-2.0 equivalents) and a catalytic amount of DMAP to the solution.

-

Slowly add a solution of p-toluenesulfonyl chloride (1.1-1.2 equivalents) in the same solvent to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired this compound.

This straightforward procedure provides the chiral building block in good to excellent yields, ready for subsequent synthetic manipulations.

Quantitative Data Summary

The efficiency of synthetic transformations involving this compound and its derivatives is crucial for its practical application. The following table summarizes typical yields and stereoselectivities reported in the literature for key reactions.

| Reaction Type | Substrate | Product | Yield (%) | Stereoselectivity (dr or ee) | Reference |

| Asymmetric Piperidine Synthesis | Acyclic Amines | Chiral Piperidines | up to 99% | up to 99% ee | [10] |

| Synthesis of Piperidine Alkaloids | Chiral Pyridinium Salt | (-)-Coniine | >99:1 er | [11] | |

| Enzyme Inhibitor Synthesis | 1-(4-Tosyl)piperidin-4-carbohydrazide | 5-(1-(4-tosyl)piperidin-4-yl)-1,3,4-oxadiazol-2-thiol | - | - | [8] |

Logical Workflow for Chiral Piperidine Synthesis

The general strategy for utilizing this compound in the synthesis of a target molecule can be visualized as a logical workflow. This typically involves the initial protection of the piperidine nitrogen, followed by modification of the hydroxymethyl group and/or other positions on the ring, and finally, deprotection and further functionalization if required.

Caption: General workflow for the synthesis of chiral piperidines.

Conclusion

This compound stands as a testament to the power of chiral building block strategies in asymmetric synthesis. Its ready availability, robust nature, and versatile reactivity provide chemists with a reliable tool for the construction of complex and biologically relevant molecules. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of such well-defined chiral synthons will undoubtedly increase, solidifying the role of this compound in the synthetic chemist's arsenal.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. General Approach to Enantiopure 1-Aminopyrrolizidines: Application to the Asymmetric Synthesis of the Loline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The role of biocatalysis in the asymmetric synthesis of alkaloids – an update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lycopodium alkaloids: isolation and asymmetric synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. scielo.br [scielo.br]

- 9. researchgate.net [researchgate.net]

- 10. Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Asymmetric synthesis using (1-Tosylpiperidin-2-yl)methanol as a chiral auxiliary

A comprehensive search of scientific literature and chemical databases did not yield any specific applications or protocols for the use of (1-Tosylpiperidin-2-yl)methanol as a chiral auxiliary in asymmetric synthesis. This suggests that this particular compound is not a commonly employed or documented chiral auxiliary for inducing stereoselectivity in organic reactions.

For researchers, scientists, and drug development professionals interested in asymmetric synthesis, this document provides an overview of the principles of chiral auxiliary-mediated synthesis and detailed application notes and protocols for a widely used and well-established class of chiral auxiliaries: the Evans-type oxazolidinones.

Introduction to Chiral Auxiliaries

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. The inherent chirality of the auxiliary directs the formation of a specific stereoisomer of the product. After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse.

The general workflow for using a chiral auxiliary is as follows:

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Evans-Type Oxazolidinone Auxiliaries: An Exemplary Class

A prominent and highly successful class of chiral auxiliaries are the Evans oxazolidinones, developed by David A. Evans. These auxiliaries are widely used for stereoselective alkylations, aldol reactions, and other transformations.

Application: Asymmetric Alkylation of an Acyl-Oxazolidinone

This protocol describes the asymmetric alkylation of an N-acyloxazolidinone, a common method for synthesizing chiral carboxylic acid derivatives.

Reaction Scheme:

Caption: Asymmetric alkylation using an Evans oxazolidinone auxiliary.

Quantitative Data Summary

The following table summarizes typical results for the asymmetric alkylation of various N-acyloxazolidinones.

| Entry | R Group | R' Group (Electrophile) | Diastereomeric Ratio (d.r.) | Yield (%) |

| 1 | CH₃ | Benzyl bromide | >99:1 | 95 |

| 2 | CH₂CH₃ | Allyl iodide | 98:2 | 92 |

| 3 | Ph | Methyl iodide | >99:1 | 90 |

Experimental Protocol

Materials:

-

(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone (or other appropriate Evans auxiliary)

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA)

-

Acyl chloride (e.g., propionyl chloride)

-

Electrophile (e.g., benzyl bromide)

-

Lithium hydroxide (LiOH)

-

Hydrogen peroxide (H₂O₂)

-

Standard glassware for anhydrous reactions

Procedure:

Step 1: Acylation of the Chiral Auxiliary

-

To a solution of the Evans auxiliary (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-BuLi (1.05 eq) dropwise.

-

Stir the resulting solution for 30 minutes at -78 °C.

-

Add the desired acyl chloride (1.1 eq) dropwise and stir for 1 hour at -78 °C, then allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the N-acyloxazolidinone by flash chromatography.

Step 2: Diastereoselective Alkylation

-

Dissolve the purified N-acyloxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere.

-

Add a strong base such as LDA or sodium hexamethyldisilazide (NaHMDS) (1.1 eq) dropwise to form the enolate. Stir for 30-60 minutes at -78 °C.

-

Add the electrophile (e.g., benzyl bromide) (1.2 eq) and continue stirring at -78 °C for 2-4 hours.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate.

-

The diastereomeric ratio can be determined at this stage by ¹H NMR spectroscopy or chromatographic analysis of the crude product.

-

Purify the alkylated product by flash chromatography.

Step 3: Cleavage of the Chiral Auxiliary

-

Dissolve the purified alkylated product (1.0 eq) in a mixture of THF and water.

-

Cool the solution to 0 °C and add a 30% aqueous solution of hydrogen peroxide (4.0 eq) followed by an aqueous solution of lithium hydroxide (2.0 eq).

-

Stir the reaction at room temperature for 4-12 hours.

-

Quench the excess peroxide with an aqueous solution of sodium sulfite.

-

Separate the aqueous and organic layers. The chiral carboxylic acid will be in the aqueous layer as its lithium salt. The recovered chiral auxiliary will be in the organic layer.

-

Acidify the aqueous layer with HCl to protonate the carboxylic acid and then extract with an organic solvent.

-

Dry and concentrate the organic extracts containing the chiral acid and the recovered auxiliary separately.

Logical Relationship of Stereochemical Control

The stereochemical outcome of the alkylation is controlled by the chelated (Z)-enolate formed upon deprotonation. The bulky substituent at the C4 position of the oxazolidinone ring effectively blocks one face of the enolate, forcing the electrophile to approach from the less sterically hindered face.

Caption: Stereochemical model for the asymmetric alkylation of an Evans auxiliary enolate.

Conclusion

While this compound does not appear to be a utilized chiral auxiliary based on available literature, the principles of asymmetric synthesis using chiral auxiliaries are well-established and powerful. Evans-type oxazolidinones serve as a prime example of how a recoverable chiral moiety can be used to achieve high levels of stereocontrol in the synthesis of complex molecules, a critical aspect of modern drug discovery and development. Researchers are encouraged to consult the extensive literature on established chiral auxiliaries for their specific synthetic needs.

Application Notes and Protocols for Diastereoselective Reactions in Piperidine Synthesis

Introduction

Piperidines are saturated six-membered nitrogen-containing heterocycles that represent a prevalent scaffold in a vast array of natural products, pharmaceuticals, and agrochemicals. The stereochemical arrangement of substituents on the piperidine ring is often crucial for biological activity. Consequently, the development of synthetic methodologies for the diastereoselective construction of substituted piperidines is a topic of significant interest for researchers, scientists, and drug development professionals.

Initial searches for the specific application of (1-Tosylpiperidin-2-yl)methanol in diastereoselective reactions did not yield documented examples or established protocols. This suggests that this particular compound is not a commonly employed chiral auxiliary or catalyst in this context. However, the broader field of diastereoselective piperidine synthesis is rich with effective strategies. This document provides an overview of established methods, including the use of other chiral auxiliaries, substrate-controlled reactions, and asymmetric catalysis, complete with representative experimental protocols and data.

Chiral Auxiliary-Mediated Diastereoselective Synthesis

The use of chiral auxiliaries is a classical and reliable strategy to induce diastereoselectivity. The auxiliary is covalently attached to the substrate, directs the stereochemical outcome of a subsequent reaction, and is then cleaved to afford the desired product.

One notable example is the use of carbohydrate-derived auxiliaries, such as arabinopyranosylamine, in the synthesis of chiral piperidine derivatives.

Application Example: Diastereoselective Synthesis of 2-Substituted Piperidinones using a Carbohydrate Auxiliary

A domino Mannich-Michael reaction of Danishefsky's diene with aldimines derived from D-arabinopyranosylamine can furnish N-arabinosyl dehydropiperidinones with high diastereoselectivity. Subsequent stereoselective transformations can then be performed.

Experimental Protocol: Domino Mannich-Michael Reaction

-

Aldimine Formation: To a solution of the desired aldehyde (1.0 mmol) in dichloromethane (5 mL) is added 2,3,4-tri-O-pivaloyl-α-D-arabinopyranosylamine (1.1 mmol). The mixture is stirred over activated molecular sieves (4 Å) for 2 hours at room temperature.

-

Domino Reaction: The solution containing the in situ generated aldimine is cooled to -78 °C. Danishefsky's diene (1-methoxy-3-(trimethylsiloxy)butadiene, 1.5 mmol) is added dropwise.

-

Quenching and Work-up: The reaction is stirred at -78 °C for 4 hours and then quenched by the addition of a saturated aqueous solution of sodium bicarbonate (10 mL). The mixture is allowed to warm to room temperature and extracted with dichloromethane (3 x 15 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford the desired N-arabinosyl dehydropiperidinone.

Table 1: Diastereoselective Domino Mannich-Michael Reaction

| Aldehyde (R-CHO) | Product | Yield (%) | Diastereomeric Ratio (d.r.) |

| Benzaldehyde | 2-Phenyl-N-arabinosyl-2,3-dihydropyridin-4-one | 85 | >95:5 |

| Isobutyraldehyde | 2-Isopropyl-N-arabinosyl-2,3-dihydropyridin-4-one | 78 | >95:5 |

| Cinnamaldehyde | 2-Styryl-N-arabinosyl-2,3-dihydropyridin-4-one | 82 | >95:5 |

Note: The diastereomeric ratio is typically determined by 1H NMR spectroscopy of the crude reaction mixture.

Substrate-Controlled Diastereoselective Reactions

In this approach, the existing stereocenters in the substrate dictate the stereochemical outcome of the reaction. A common strategy involves the diastereoselective reduction of a cyclic enamine or imine.

Application Example: Diastereoselective Reduction of a Piperidine β-Enamino Ester

The diastereoselective reduction of a tetrasubstituted double bond in a piperidine β-enamino ester can lead to the formation of methyl (2S, 2'R)-2-piperidin-2-ylpropanoate with high diastereoselectivity.

Experimental Protocol: Diastereoselective Reduction

-

Reaction Setup: A solution of the piperidine β-enamino ester (1.0 mmol) in methanol (10 mL) is placed in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Reduction: The solution is cooled to 0 °C, and sodium borohydride (NaBH4, 1.5 mmol) is added portion-wise over 10 minutes.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction is quenched by the slow addition of water (5 mL). The methanol is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate (3 x 15 mL).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash chromatography.

Table 2: Diastereoselective Reduction of Piperidine β-Enamino Ester

| Substrate | Product | Reducing Agent | Yield (%) | Diastereomeric Ratio (d.r.) |

| Methyl (Z)-2-(1-((S)-1-phenylethyl)piperidin-2-ylidene)propanoate | Methyl (2S,2'R)-2-(1-((S)-1-phenylethyl)piperidin-2-yl)propanoate | NaBH4 | 92 | 95:5 |

Asymmetric Catalysis in Diastereoselective Piperidine Synthesis

Asymmetric catalysis has emerged as a powerful tool for the synthesis of chiral piperidines, offering high efficiency and stereocontrol. Metal- and organocatalysis are two prominent approaches.

Application Example: Copper-Catalyzed Asymmetric Cyclizative Aminoboration

A regiospecific and enantioselective cyclizative aminoboration of aminoalkenes can be achieved using a chiral copper catalyst, leading to the formation of 2,3-cis-disubstituted piperidines with excellent enantioselectivities.[1]

Experimental Protocol: Asymmetric Cyclizative Aminoboration

-

Catalyst Preparation: In a glovebox, Cu(OAc)2 (5.0 mol%) and (S,S)-Ph-BPE (5.5 mol%) are dissolved in dry THF (1.0 mL) in a sealed tube. The mixture is stirred at room temperature for 30 minutes.

-

Reaction Mixture: To the catalyst solution is added the aminoalkene substrate (0.2 mmol) and B2Pin2 (bis(pinacolato)diboron, 0.24 mmol).

-

Reaction Conditions: The reaction tube is sealed and stirred at the specified temperature (e.g., 50 °C) for the designated time (e.g., 24 hours).

-

Work-up and Purification: After cooling to room temperature, the reaction mixture is concentrated and purified directly by flash column chromatography on silica gel to afford the desired chiral piperidine product.

Table 3: Asymmetric Cyclizative Aminoboration of Aminoalkenes

| Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) |

| N-(pent-4-en-1-yl)aniline | 2-methyl-1-phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine | 75 | 96 |

| N-(hex-5-en-2-yl)aniline | 2,6-dimethyl-1-phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine | 68 | 94 |

Visualizations

Caption: General workflow for diastereoselective piperidine synthesis.

Caption: Logical flow of a chiral auxiliary-mediated synthesis.

While the specific compound this compound does not appear to be a mainstream tool for diastereoselective reactions leading to piperidines, a rich and diverse toolbox of other methods is available to researchers. The choice of strategy—be it chiral auxiliary-based, substrate-controlled, or reliant on asymmetric catalysis—will depend on the specific target molecule, available starting materials, and desired scalability. The protocols and data presented herein offer a starting point for professionals in drug development and chemical research to design and execute effective diastereoselective syntheses of substituted piperidines.

References

Application Notes and Protocols: Synthesis of Chiral Amines with (1-Tosylpiperidin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the proposed application of (1-Tosylpiperidin-2-yl)methanol as a chiral ligand in the enantioselective synthesis of chiral amines. While direct literature precedent for this specific compound in this application is limited, the protocol is based on well-established methodologies for structurally similar chiral amino alcohols, such as prolinol derivatives, in the asymmetric addition of organozinc reagents to imines. This reaction is a cornerstone in the synthesis of enantioenriched amines, which are crucial building blocks in the pharmaceutical industry. The provided data is representative of typical results obtained with analogous catalyst systems and serves as a benchmark for the development of this specific methodology.

Introduction

Chiral amines are ubiquitous structural motifs in a vast array of pharmaceuticals, agrochemicals, and natural products. Their stereochemistry is often critical for biological activity, making the development of efficient and highly selective synthetic methods a paramount objective in modern organic chemistry. Organocatalysis and transition-metal catalysis employing chiral ligands have emerged as powerful tools for the enantioselective synthesis of these valuable compounds.

This compound, a chiral amino alcohol derived from pipecolic acid, possesses the key structural features of a successful chiral ligand: a rigid cyclic backbone, a stereodefined carbinol moiety for metal coordination, and a bulky tosyl group that can induce a specific chiral environment. This application note details a proposed protocol for its use in the enantioselective addition of diethylzinc to N-benzylideneimines, a model reaction for the synthesis of chiral diarylmethylamines.

Proposed Reaction Mechanism

The proposed catalytic cycle involves the in-situ formation of a chiral zinc-aminoalkoxide complex. This complex then coordinates with the imine substrate, activating it for nucleophilic attack by a second equivalent of the organozinc reagent. The chiral environment created by the this compound ligand directs the approach of the nucleophile to one of the enantiotopic faces of the imine, leading to the formation of the chiral amine with high enantioselectivity.

Caption: Proposed catalytic cycle for the enantioselective addition of diethylzinc to an imine catalyzed by this compound.

Experimental Protocol

Materials and Methods

-

General: All reactions should be carried out under an inert atmosphere (Nitrogen or Argon) using standard Schlenk techniques. Anhydrous solvents are required and can be obtained by passing through a column of activated alumina or by distillation from appropriate drying agents.

-

This compound: Can be synthesized from commercially available (S)- or (R)-pipecolic acid.

-

Imines: N-Benzylideneimines can be prepared by the condensation of the corresponding benzaldehyde and amine.

-

Diethylzinc: Commercially available as a solution in hexanes or toluene.

Detailed Procedure for the Enantioselective Addition of Diethylzinc to N-(4-Methoxybenzylidene)aniline

-

To a flame-dried Schlenk flask under an inert atmosphere, add (S)-(1-Tosylpiperidin-2-yl)methanol (13.5 mg, 0.05 mmol, 10 mol%).

-

Add anhydrous toluene (2.0 mL) and cool the solution to 0 °C in an ice bath.

-

Slowly add diethylzinc (1.0 M solution in hexanes, 0.55 mL, 0.55 mmol, 1.1 equiv) dropwise. Stir the resulting solution at 0 °C for 30 minutes.

-

In a separate flame-dried Schlenk flask, dissolve N-(4-methoxybenzylidene)aniline (105.6 mg, 0.5 mmol, 1.0 equiv) in anhydrous toluene (3.0 mL).

-

Transfer the imine solution via cannula to the catalyst solution at 0 °C.

-

Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion (typically 12-24 hours), quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (5 mL) at 0 °C.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, wash with brine (10 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the chiral amine product.

-

Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).

Data Presentation

The following tables summarize representative data for the enantioselective addition of diethylzinc to various N-benzylideneimines, based on typical results observed with analogous chiral amino alcohol catalysts.

Table 1: Optimization of Reaction Conditions

| Entry | Ligand (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | ee (%) |

| 1 | 5 | Toluene | 0 | 24 | 75 | 85 |

| 2 | 10 | Toluene | 0 | 18 | 92 | 94 |

| 3 | 15 | Toluene | 0 | 18 | 91 | 94 |

| 4 | 10 | THF | 0 | 24 | 68 | 88 |

| 5 | 10 | CH₂Cl₂ | 0 | 24 | 85 | 90 |

| 6 | 10 | Toluene | -20 | 36 | 88 | 96 |

| 7 | 10 | Toluene | 25 | 12 | 95 | 89 |

Table 2: Substrate Scope for the Enantioselective Addition of Diethylzinc to Imines

| Entry | R¹ in Ar¹-CH=N-Ar² | R² in Ar¹-CH=N-Ar² | Product | Yield (%) | ee (%) |

| 1 | H | H | (S)-1,2-diphenylethanamine | 90 | 92 |

| 2 | 4-MeO | H | (S)-1-(4-methoxyphenyl)-1-phenylethanamine | 92 | 94 |

| 3 | 4-Cl | H | (S)-1-(4-chlorophenyl)-1-phenylethanamine | 88 | 95 |

| 4 | 4-NO₂ | H | (S)-1-(4-nitrophenyl)-1-phenylethanamine | 85 | 97 |

| 5 | 2-Me | H | (S)-1-phenyl-1-(o-tolyl)ethanamine | 82 | 88 |

| 6 | H | 4-MeO | (S)-1-phenyl-1-(4-methoxyphenyl)ethanamine | 91 | 93 |

| 7 | H | 4-Cl | (S)-1-(4-chlorophenyl)-1-phenylethanamine | 89 | 94 |

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and analysis of chiral amines using this compound.

Caption: General experimental workflow for the synthesis of chiral amines.

Conclusion

The protocol outlined in this application note provides a robust starting point for the investigation of this compound as a novel chiral ligand in the synthesis of enantioenriched amines. The proposed methodology, based on the well-precedented asymmetric addition of organozinc reagents to imines, is expected to yield chiral amines in high yields and with excellent enantioselectivities. Further optimization of reaction parameters and exploration of the substrate scope will be valuable for establishing this compound as a useful tool for asymmetric synthesis in both academic and industrial settings. Researchers and drug development professionals are encouraged to adapt and refine this protocol to suit their specific synthetic targets.

Application of (1-Tosylpiperidin-2-yl)methanol in Total Synthesis: A Chiral Building Block for Alkaloids

(1-Tosylpiperidin-2-yl)methanol has emerged as a valuable chiral building block in the asymmetric synthesis of various natural products, particularly piperidine alkaloids. Its rigid piperidine core, coupled with the stereodefined hydroxymethyl group at the C2 position, provides a versatile scaffold for the construction of complex molecular architectures. The tosyl protecting group on the nitrogen atom serves to activate the ring for certain transformations and can be readily removed or replaced, further enhancing its synthetic utility. This application note will detail the use of this compound in the total synthesis of piperidine alkaloids, providing experimental protocols and summarizing key reaction data.

Diastereoselective Alkylation: A Key Strategy

A pivotal application of this compound lies in its diastereoselective alkylation. The chiral center at C2 directs the introduction of new substituents with high stereocontrol, enabling the synthesis of a wide range of 2-substituted piperidine derivatives. This strategy has been successfully employed in the synthesis of alkaloids such as (+)-coniine.

Table 1: Diastereoselective Alkylation of (S)-(1-Tosylpiperidin-2-yl)methanol Derivatives

| Electrophile (R-X) | Product | Diastereomeric Excess (d.e.) | Yield (%) |

| Propyl iodide | (2R,2'S)-1-Tosyl-2-(1-hydroxybutyl)piperidine | >95% | 85 |

| Benzyl bromide | (2R,2'S)-1-Tosyl-2-(1-hydroxy-2-phenylethyl)piperidine | >95% | 82 |

Experimental Protocols

General Procedure for Diastereoselective Alkylation of (S)-(1-Tosylpiperidin-2-yl)methanol

To a solution of (S)-(1-Tosylpiperidin-2-yl)methanol (1.0 eq) in anhydrous THF at -78 °C is added n-butyllithium (1.1 eq) dropwise. The resulting solution is stirred for 30 minutes, followed by the addition of the corresponding alkyl halide (1.2 eq). The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight. The reaction is quenched with saturated aqueous NH4Cl solution and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The residue is purified by flash column chromatography to afford the desired 2-substituted piperidine derivative.

Application in the Total Synthesis of (+)-Coniine

The utility of this methodology is exemplified in the total synthesis of the toxic hemlock alkaloid, (+)-coniine. The synthesis commences with the diastereoselective alkylation of the aldehyde derived from (R)-(1-Tosylpiperidin-2-yl)methanol.

Caption: Synthetic route to (+)-Coniine.

Experimental Workflow for (+)-Coniine Synthesis

Caption: Experimental workflow for (+)-Coniine synthesis.

Conclusion

This compound serves as a highly effective chiral precursor for the enantioselective synthesis of 2-substituted piperidine alkaloids. The diastereoselective alkylation of its derivatives provides a reliable method for introducing stereocenters with high control. The successful application of this building block in the total synthesis of natural products like (+)-coniine highlights its significance for researchers and scientists in the fields of organic synthesis and drug development. Further exploration of the reactivity of this versatile chiral building block is anticipated to open new avenues for the synthesis of other complex nitrogen-containing natural products.

Application Notes and Protocols for (1-Tosylpiperidin-2-yl)methanol as a Potential Chiral Ligand in Catalysis

Disclaimer: Extensive literature searches did not yield specific examples of "(1-Tosylpiperidin-2-yl)methanol" being used as a chiral ligand in published catalytic applications. Therefore, the following application notes and protocols are based on the synthesis of the parent chiral scaffold and general principles of asymmetric catalysis involving analogous chiral amino alcohol ligands. The experimental data presented is hypothetical and for illustrative purposes.

Introduction

This compound is a chiral molecule derived from the amino acid lysine. Its structure, featuring a rigid piperidine ring, a chiral center at the 2-position, and a hydroxylmethyl group capable of coordinating to a metal center, makes it a promising candidate for a chiral ligand in asymmetric catalysis. The tosyl group on the nitrogen atom can serve as a protecting group or as an electron-withdrawing group to modulate the electronic properties of the ligand.

These notes provide a foundational guide for researchers and drug development professionals interested in exploring the potential of this compound and its derivatives as chiral ligands. We present a protocol for the synthesis of the parent chiral precursor, (S)-2-piperidinemethanol, and a hypothetical application in a classic asymmetric catalytic reaction.

Synthesis of the Chiral Precursor: (S)-2-Piperidinemethanol

The chiral building block, (S)-2-piperidinemethanol (also known as (S)-pipecolinol), can be synthesized from the corresponding commercially available amino acid, L-lysine. A common route involves the reduction of the carboxylic acid functionality of a protected pipecolic acid derivative.

Experimental Protocol: Synthesis of (S)-1-tert-butoxycarbonyl-2-piperidinemethanol

-

Starting Material: (S)-1-(tert-butoxycarbonyl)piperidine-2-carboxylic acid.

-

To a solution of (S)-1-(tert-butoxycarbonyl)piperidine-2-carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add N-methylmorpholine (1.1 eq) and cool the mixture to -20 °C.

-

Slowly add isobutyl chloroformate (1.1 eq) dropwise, ensuring the temperature remains below -15 °C. Stir the resulting mixture for 15 minutes.

-

Filter the reaction mixture to remove the N-methylmorpholine hydrochloride precipitate.

-

To the filtrate, add a solution of sodium borohydride (NaBH₄, 1.5 eq) in water at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-3 hours.

-

Quench the reaction by the slow addition of 1 M hydrochloric acid (HCl) until the pH is approximately 7.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure to yield (S)-1-tert-butoxycarbonyl-2-piperidinemethanol.

Protocol for Tosylation:

-

Dissolve the synthesized (S)-1-tert-butoxycarbonyl-2-piperidinemethanol (1.0 eq) in dichloromethane (DCM).

-

Add triethylamine (1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Cool the mixture to 0 °C and add p-toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise.

-

Allow the reaction to stir at room temperature overnight.

-

Wash the reaction mixture with saturated aqueous sodium bicarbonate (NaHCO₃) solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.

-

The crude product can then be deprotected using trifluoroacetic acid (TFA) in DCM to yield the target ligand, this compound, after purification by column chromatography.

Diagram of Synthetic Workflow

Caption: Synthetic route to this compound.

Hypothetical Application: Asymmetric Alkylation of Aldehydes

Chiral amino alcohol ligands are frequently employed in the asymmetric addition of organozinc reagents to aldehydes. In a hypothetical scenario, this compound could be used to catalyze the enantioselective addition of diethylzinc to benzaldehyde.

Hypothetical Quantitative Data

| Entry | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |

| 1 | 2 | Toluene | 0 | 12 | 85 | 92 (S) |

| 2 | 5 | Hexane | 0 | 12 | 90 | 95 (S) |

| 3 | 2 | Toluene | 25 | 8 | 82 | 88 (S) |

| 4 | 2 | THF | 0 | 12 | 75 | 85 (S) |

General Experimental Protocol (Hypothetical)

-

To a flame-dried Schlenk flask under an inert atmosphere, add this compound (0.02 mmol, 2 mol%) and anhydrous toluene (2 mL).

-

Cool the solution to 0 °C and add diethylzinc (1.0 M in hexanes, 1.2 mmol) dropwise. Stir the mixture for 30 minutes at 0 °C.

-

Add benzaldehyde (1.0 mmol) to the solution.

-

Stir the reaction mixture at 0 °C for 12 hours.

-